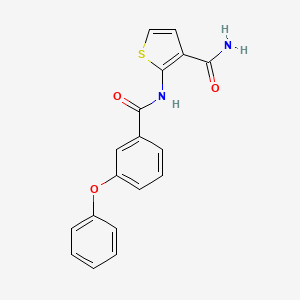

2-(3-Phenoxybenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c19-16(21)15-9-10-24-18(15)20-17(22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFERSTJPWKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Phenoxybenzamido)thiophene-3-carboxamide can be achieved through various synthetic routes. Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Phenoxybenzamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P₄S₁₀) for sulfurization, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiophene derivatives, including 2-(3-Phenoxybenzamido)thiophene-3-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cell signaling pathways, leading to reduced cancer cell proliferation. For instance, studies have demonstrated that certain thiophene derivatives act as effective inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in cancer progression . The dual inhibitory activity of these compounds allows them to function as both ATP and JIP mimetics, enhancing their efficacy against various cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In particular, it has shown promise as a selective agonist for the CB2 receptor, which plays a crucial role in modulating pain and inflammation. Studies have reported that certain derivatives effectively produce analgesia in models of neuropathic and inflammatory pain, suggesting potential therapeutic applications for chronic pain management .

Antimicrobial Properties

this compound demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has indicated that various derivatives exhibit significant inhibition rates compared to standard antibiotics like ampicillin. For example, some compounds showed antibacterial activity exceeding 80% against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiophene derivatives is critical for optimizing their biological activity. SAR studies have revealed that modifications to the thiophene ring or the amide group can significantly influence the compound's potency and selectivity. For instance, substituents on the phenoxy group have been linked to enhanced antibacterial activity, while specific modifications have improved anticancer efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and thiophene ring modification. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

-

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of thiophene derivatives with varying substitutions on the phenoxy group. The most promising candidates exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as lead compounds for further development . -

Case Study 2: Pain Management Research

In another study, researchers evaluated the analgesic effects of selected thiophene derivatives in animal models of inflammatory pain. The results demonstrated significant pain relief comparable to conventional analgesics, supporting further exploration in clinical settings .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3-Phenoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Structural Modifications and Functional Group Impact

Thiophene-3-carboxamide derivatives exhibit varied bioactivities depending on substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Biological Activity

Overview

2-(3-Phenoxybenzamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology and inflammation-related conditions. Its unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.

- IUPAC Name : 2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide

- Molecular Formula : C18H14N2O3S

- Molecular Weight : 338.4 g/mol

- Canonical SMILES : C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Induction of apoptosis |

| A549 (Lung) | 6.8 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 4.9 | Inhibition of mitochondrial function |

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in cancer cell metabolism.

- Receptor Modulation : It has been shown to modulate receptor activity related to inflammation and pain pathways.

- Signal Transduction Pathways : The compound influences key signaling pathways, including NF-kB and MAPK pathways, which are critical in cancer progression and inflammation.

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observable toxicity at therapeutic doses.

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results showed a marked decrease in paw swelling, indicating effective anti-inflammatory properties comparable to standard NSAIDs.

Q & A

Q. What are the common synthetic routes for 2-(3-Phenoxybenzamido)thiophene-3-carboxamide and its derivatives?

The synthesis typically involves coupling 2-amino-thiophene-3-carboxamide derivatives with substituted benzoyl chlorides or activated carboxylic acids. For example, in studies of analogous thiophene-carboxamide derivatives, 2-aryl acetic acids were reacted with 2-amino-3-carboxamides using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent at room temperature, yielding moderate to high purity products . Critical steps include protecting group strategies for the carboxamide moiety and optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like ring substitution or esterification.

Q. Which analytical techniques are essential for characterizing thiophene-3-carboxamide derivatives?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and carboxamide functionality .

- HPLC-MS for purity assessment and molecular weight verification .

- IR spectroscopy to identify characteristic peaks (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .

- Melting point analysis to assess crystalline stability .

For example, in a study of tetrahydrobenzothiophene derivatives, IR confirmed the presence of C=O and NH groups, while NMR resolved substituent positions on the thiophene ring .

Q. What structural features influence the biological activity of thiophene-3-carboxamide compounds?

- Carboxamide position : The 3-carboxamide group on the thiophene ring is critical for JNK1 inhibitory activity; shifting it to the 5-position abolished activity .

- Substituents : Unsubstituted 4,5-positions on the thiophene ring enhance potency (e.g., IC₅₀ = 5.4 μM for 5g vs. >25 μM for methyl-substituted analogs) .

- Aromatic side chains : Naphthalen-1-yl or phenoxybenzamido groups improve target binding via π-π stacking .

Advanced Research Questions

Q. How do substituent variations at the thiophene ring's 4 and 5 positions affect JNK inhibitory activity?

Substituents at these positions significantly reduce potency. For instance:

- 4-Methyl (5d) or 5-methyl (5e) substitutions increased IC₅₀ values to >25 μM compared to the unsubstituted analog (5g, IC₅₀ = 5.4 μM) .

- 4,5-Dimethyl substitution (1) resulted in an IC₅₀ of 26.0 μM in kinase assays, suggesting steric hindrance disrupts JNK1 binding .

These findings highlight the need to maintain the 4,5-positions unsubstituted during lead optimization.

Q. What strategies are employed to resolve contradictions in biological activity data across different assay platforms?

Discrepancies in IC₅₀ values (e.g., 15.8 μM in DELFIA vs. 26.0 μM in Lantha assays for compound 1 ) can arise from assay-specific interference (e.g., fluorescence quenching) . To address this:

Q. How can computational methods guide the design of thiophene-3-carboxamide derivatives with improved target binding?

- Docking studies : Predict interactions with the JIP-binding site of JNK1, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with aromatic substituents .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity to prioritize synthetic targets .

- MD simulations : Assess binding stability over time, particularly for flexible regions like the phenoxybenzamido side chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.